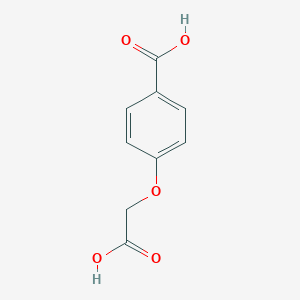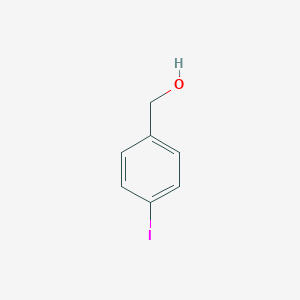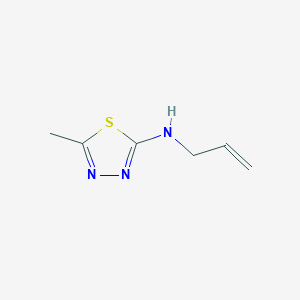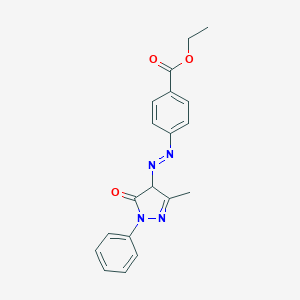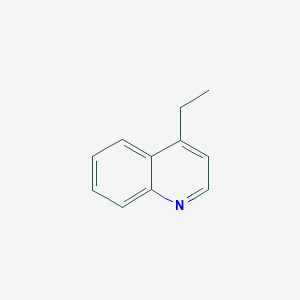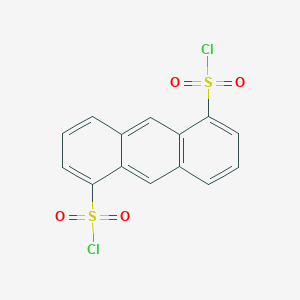
Dichlorophosphoryloxy(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorophosphoryloxy(trimethyl)silane, also known as DPTS, is an organosilicon compound widely used in the field of chemistry. It is a colorless, mobile liquid with a pungent odor and is highly reactive. DPTS is used as a reagent in various chemical reactions due to its ability to transfer the phosphoryl group to other molecules.
Wirkmechanismus
Dichlorophosphoryloxy(trimethyl)silane acts as a phosphorylating agent by transferring the phosphoryl group to other molecules. The reaction takes place through a nucleophilic attack by the molecule on the phosphoryl group of this compound. The resulting product is a phosphorylated molecule.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans. It is not used as a drug or medication and is only used in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorophosphoryloxy(trimethyl)silane is a highly reactive compound that can be used in a variety of chemical reactions. It is a useful reagent for the synthesis of nucleoside phosphoramidites and phosphonate esters. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. It should be used with caution and in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for the use of Dichlorophosphoryloxy(trimethyl)silane in scientific research. One potential application is in the synthesis of novel phosphonate esters for use in drug discovery. Another potential application is in the development of new methods for the synthesis of oligonucleotides. Additionally, this compound could be used in the development of new methods for the phosphorylation of other molecules.
Synthesemethoden
Dichlorophosphoryloxy(trimethyl)silane can be synthesized by reacting trimethylchlorosilane with phosphorus oxychloride. The reaction takes place in the presence of a catalyst, typically a tertiary amine such as triethylamine. The resulting product is purified by distillation under reduced pressure.
Wissenschaftliche Forschungsanwendungen
Dichlorophosphoryloxy(trimethyl)silane is widely used in scientific research as a phosphorylating agent. It is commonly used in the synthesis of nucleoside phosphoramidites, which are used in the solid-phase synthesis of oligonucleotides. This compound is also used in the synthesis of phosphonate esters, which are used in the synthesis of biologically active compounds.
Eigenschaften
| 18026-83-0 | |
Molekularformel |
C3H9Cl2O2PSi |
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
dichlorophosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C3H9Cl2O2PSi/c1-9(2,3)7-8(4,5)6/h1-3H3 |
InChI-Schlüssel |
IELXPXWECPLZIF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(Cl)Cl |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(Cl)Cl |
Synonyme |
TRIMETHYLSILYLPHOSPHORODICHLORIDATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



